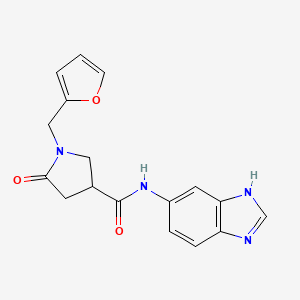![molecular formula C24H26N4O2 B11004786 3-(4-hydroxyquinazolin-2-yl)-N-{2-[1-(propan-2-yl)-1H-indol-3-yl]ethyl}propanamide](/img/structure/B11004786.png)
3-(4-hydroxyquinazolin-2-yl)-N-{2-[1-(propan-2-yl)-1H-indol-3-yl]ethyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-ISOPROPYL-1H-INDOL-3-YL)ETHYL]-3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPANAMIDE is a complex organic compound that features an indole and quinazoline moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . Quinazoline derivatives are also significant in medicinal chemistry due to their pharmacological activities.
Preparation Methods
The synthesis of N-[2-(1-ISOPROPYL-1H-INDOL-3-YL)ETHYL]-3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPANAMIDE can be achieved through a multi-step process involving the formation of the indole and quinazoline cores followed by their coupling. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the coupling of carboxylic acids and amines . Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form oxindole derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, potentially leading to dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions are common for the indole ring due to its electron-rich nature. Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antiviral and anticancer properties.
Medicine: Potential therapeutic agent due to its pharmacological activities.
Industry: May be used in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action involves the interaction of the compound with specific molecular targets. The indole moiety can bind to various receptors, influencing biological pathways. The quinazoline ring may interact with enzymes or other proteins, modulating their activity. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
Similar compounds include other indole and quinazoline derivatives:
Indole-3-acetic acid: A plant hormone with different biological activities.
Quinazoline-based drugs: Used in cancer therapy due to their ability to inhibit specific enzymes
Properties
Molecular Formula |
C24H26N4O2 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
3-(4-oxo-3H-quinazolin-2-yl)-N-[2-(1-propan-2-ylindol-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C24H26N4O2/c1-16(2)28-15-17(18-7-4-6-10-21(18)28)13-14-25-23(29)12-11-22-26-20-9-5-3-8-19(20)24(30)27-22/h3-10,15-16H,11-14H2,1-2H3,(H,25,29)(H,26,27,30) |
InChI Key |
IIQUTIYBLIJPTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CCNC(=O)CCC3=NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide](/img/structure/B11004709.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B11004711.png)
![N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[4-oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl]acetamide](/img/structure/B11004721.png)
![4-ethyl-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11004725.png)
![3-[6-oxo-6-(4-phenylpiperazino)hexyl]-4(3H)-quinazolinone](/img/structure/B11004739.png)
![N-[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-leucine](/img/structure/B11004741.png)
![methyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11004749.png)
![4-(1H-indol-3-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]butanamide](/img/structure/B11004759.png)
![3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-methoxybenzyl)benzamide](/img/structure/B11004764.png)

![2-[(furan-2-ylmethyl)amino]-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11004770.png)
![1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-[4-(pentafluorophenoxy)phenyl]urea](/img/structure/B11004772.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B11004775.png)
![N-(3,4-Dimethoxyphenethyl)-8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indole-2-carboxamide](/img/structure/B11004783.png)
